4-Chlorophenothiazine
Overview
Description
4-Chlorophenothiazine is a chemical compound with the molecular formula C12H8ClNS and a molecular weight of 233.72 . It is categorized under the Prochlorperazine API family .
Molecular Structure Analysis
4-Chlorophenothiazine contains a total of 25 bonds; 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aromatic), and 1 sulfide .Scientific Research Applications
Treatment of Skin Conditions : Azaphenothiazine derivatives, including compounds related to 4-Chlorophenothiazine, have shown potential in treating psoriasis in mice. These compounds led to a reduction in epidermal thickness and cell layers, and also exhibited anti-inflammatory effects (Artym et al., 2018).
Chemical Synthesis and Medicinal Importance : 1,4-Benzothiazine analogues, closely related to 4-Chlorophenothiazine, have been synthesized for various biological activities, including antihypertensive and anti-inflammatory effects. This class of compounds has been an active area of research due to their diverse medicinal properties (Maheshwari & Goyal, 2015).
Immunosuppressive Activities : New types of azaphenothiazines, related to 4-Chlorophenothiazine, have shown immunosuppressive activities in both human and mouse models. These compounds inhibited the proliferative response of human peripheral blood mononuclear cells and cytokine production, indicating potential therapeutic applications in immunological disorders (Zimecki et al., 2009).
Antifungal and Anticonvulsant Properties : Derivatives of 4-Chlorophenothiazine have been synthesized for antifungal and anticonvulsant applications. This includes compounds like 5-Arylidene-2-aryl-3-(2-chlorophenothiazinoacetamidyl)-1,3-thiazolidin-4-ones, demonstrating the chemical versatility of 4-Chlorophenothiazine (Srivastava et al., 2001).
Antibacterial Properties : Chloro-substituted 1,3-thiazines, which include derivatives of 4-Chlorophenothiazine, have shown promising antibacterial activities against various pathogens. These compounds have been characterized and analyzed for their potential in combating bacterial infections (Gajbhiye, 2021).
Solubility and Thermodynamic Studies : Studies on the solubility of 2-Chlorophenothiazine in various organic solvents have been conducted, providing valuable information for optimizing the purification process of this compound. This research is crucial for the effective application of 4-Chlorophenothiazine derivatives in pharmaceuticals (Wang et al., 2017).
Anticancer and Antimicrobial Activity : New steroidal 5,6 fused benzothiazines, related to 4-Chlorophenothiazine, have been synthesized and evaluated for their anticancer and antimicrobial activities. This research highlights the potential of 4-Chlorophenothiazine derivatives in cancer and infection treatment (Shamsuzzaman et al., 2014).
Neuroprotective Actions : Methylene Blue, a derivative of 4-Chlorophenothiazine, has shown neuroprotective actions by functioning as an alternative mitochondrial electron transfer carrier. This property makes it a potential candidate for treating neurological disorders (Poteet et al., 2012).
Mitochondrial Targeting and Photodynamic Therapy : A study on 2-chlorophenothiazine for mitochondrial targeting and photodynamic therapy emphasizes its potential in integrated probes for theranostics, highlighting its role in long-term near-infrared imaging and treatment applications (Zhang et al., 2022).
Safety And Hazards
4-Chlorophenothiazine is classified as Acute Toxicity, Oral (Category 4), Sensitisation, Skin (Category 1), Hazardous to the Aquatic Environment, Acute Hazard (Category 3), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed and may cause an allergic skin reaction .
properties
IUPAC Name |
4-chloro-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYBWLCZWTECI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403905 | |
Record name | 4-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenothiazine | |
CAS RN |
7369-69-9 | |
Record name | 4-Chloro-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7369-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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